2,4,5-Tribromopyrimidine CAS number and chemical structure
2,4,5-Tribromopyrimidine CAS number and chemical structure
Title: 2,4,5-Tribromopyrimidine (CAS 1298101-40-2): Structural Dynamics, Reactivity, and Applications in Kinase Inhibitor Synthesis
Executive Summary
As pharmaceutical pipelines increasingly rely on highly functionalized nitrogenous heterocycles, polyhalogenated pyrimidines have emerged as indispensable building blocks. Among these, 2,4,5-tribromopyrimidine (CAS 1298101-40-2) stands out due to its unique regioselective reactivity profile. Recognized formally in regulatory contexts as 1[1], this compound is not merely a byproduct but a critical synthetic intermediate. It enables the modular construction of complex pharmacophores, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and cyclin-dependent kinase (CDK) inhibitors[2]. This whitepaper provides an in-depth technical analysis of its structural logic, regioselective functionalization, and integration into drug development workflows.
Physicochemical Properties & Structural Logic
To effectively utilize 2,4,5-tribromopyrimidine, one must first understand its foundational properties.
Table 1: Quantitative Data and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 2,4,5-Tribromopyrimidine |
| CAS Registry Number | 1298101-40-2 |
| Molecular Formula | C4HBr3N2 |
| Molecular Weight | 316.78 g/mol |
| SMILES String | BrC1=NC(Br)=NC=C1Br |
| Purity Standard | >95% (typically required for API synthesis) |
| Storage Conditions | 2–8 °C, inert atmosphere (protect from moisture) |
| Primary Application |
Structural Logic: The pyrimidine ring is profoundly electron-deficient. The two endocyclic nitrogen atoms at positions 1 and 3 exert strong inductive and resonance-withdrawing effects. This electronic environment highly activates the carbon atoms at positions 2, 4, and 6 toward Nucleophilic Aromatic Substitution (SNAr). Conversely, position 5 is not activated by resonance, rendering the C5-bromine relatively inert to nucleophilic attack but highly primed for transition-metal-catalyzed oxidative addition (e.g., Palladium-catalyzed cross-coupling).
Mechanistic Pathway & Reactivity Profiling
The tri-halogenated nature of this scaffold allows for sequential, highly controlled functionalization. The kinetic and thermodynamic differentiation between the C2, C4, and C5 positions dictates the synthetic strategy.
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C4-Position (Kinetic Control) : The C4-bromine is the most kinetically reactive site toward nucleophiles (amines, alkoxides) due to the stabilization of the resulting Meisenheimer complex and lower steric hindrance compared to C2.
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C2-Position (Thermodynamic Control) : The C2-bromine is also activated but typically requires higher temperatures or excess nucleophile to react, allowing for orthogonal functionalization after C4 has been substituted.
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C5-Position (Metal Catalysis) : The C5-bromine remains untouched during SNAr reactions, preserving it as a pristine handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
Figure 1: Regioselective reactivity profile of the 2,4,5-tribromopyrimidine scaffold.
Experimental Protocol: Regioselective C4-Amination
As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology details the regioselective substitution of the C4-bromine with a primary amine, a foundational step in synthesizing2[2].
Objective: To selectively aminate the C4 position while preserving the C2 and C5 bromines.
Step-by-Step Methodology:
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System Preparation : In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 2,4,5-tribromopyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
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Causality: Absolute anhydrous conditions are critical. Trace moisture can lead to competitive hydrolysis of the highly reactive C4-bromide, generating an unwanted pyrimidinone impurity.
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Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct. Using a non-nucleophilic base prevents competitive side reactions that would occur with primary/secondary amine bases.
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Nucleophile Introduction : Dissolve the primary amine (1.05 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 15–20 minutes to the 0 °C reaction mixture.
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Causality: Dropwise addition maintains a low instantaneous concentration of the nucleophile. Combined with the 0 °C temperature, this strictly enforces kinetic control, suppressing the formation of the C2,C4-diaminated byproduct.
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In-Process Control (IPC) : After 2 hours of stirring at 0 °C, withdraw a 50 µL aliquot, dilute with HPLC-grade acetonitrile, and analyze via LC-MS (UV 254 nm).
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Self-Validation: The reaction is deemed complete when the starting material peak area is <2%, and the mass spectrum confirms the mono-aminated product [M+H]+. If incomplete, allow the reaction to warm to 10 °C and stir for an additional hour before re-testing.
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Quench & Extraction : Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).
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Causality: A mild, slightly acidic quench (NH₄Cl) neutralizes excess amine and DIPEA without risking the acid-catalyzed hydrolysis of the remaining C2/C5 bromines.
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Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
Figure 2: Self-validating experimental workflow for regioselective C4-amination.
Application in Drug Development: The Ribociclib Connection
In the realm of oncology, 2,4,5-tribromopyrimidine is highly monitored as3[3]. Ribociclib, a prominent CDK4/6 inhibitor used in breast cancer therapy, features a complex pyrrolopyrimidine core. During the multi-step synthesis of such APIs, polyhalogenated pyrimidines are often utilized as early-stage precursors.
The presence of 2,4,5-tribromopyrimidine as an impurity indicates either unreacted starting material from an early synthetic node or a byproduct of incomplete halogen exchange/cross-coupling reactions. From a regulatory standpoint (ICH Q3A guidelines), identifying, quantifying, and controlling this impurity is paramount[4]. Analytical reference standards for this compound are routinely synthesized to validate HPLC methods, ensuring the final API is free from genotoxic or reactive halogenated contaminants. Furthermore, its structural versatility makes it a template for discovering novel NNRTIs, where the pyrimidine core acts as a privileged scaffold to inhibit viral reverse transcriptase[2].
References
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Title: Ribociclib Impurity 27 | CAS No. 1298101-40-2 Source: Clearsynth URL: 1
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Title: Ribociclib Impurity 27 | CAS No- 1298101-40-2 Source: Simson Pharma Limited URL:
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Title: 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile Source: Benchchem URL: 2
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Title: Ribociclib Impurity 27 Source: KM Pharma Solution Private Limited URL: 4
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Title: Ribociclib Source: Chemicea Pharmaceuticals URL: 3
